molecular formula C25H34ClN3O5S2 B2497378 Methyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1215619-10-5

Methyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2497378
CAS No.: 1215619-10-5
M. Wt: 556.13
InChI Key: XHFNGKGKLCGBFU-UHFFFAOYSA-N
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Description

Methyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C25H34ClN3O5S2 and its molecular weight is 556.13. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • The chemical compound has been explored in various syntheses of novel heterocyclic compounds. For instance, Bakhite et al. (2005) described the preparation of 3-amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides, which are key compounds for the synthesis of tetrahydropyridothienopyrimidine derivatives (Bakhite, Al‐Sehemi, & Yamada, 2005).
  • Research by Balasubramani et al. (2007) highlighted the synthesis and structural analysis of pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate, emphasizing the importance of hydrogen-bonded motifs in these compounds (Balasubramani, Muthiah, & Lynch, 2007).

Pharmacological Synthesis

  • Hirokawa et al. (2000) conducted an efficient synthesis of a derivative relevant to dopamine and serotonin receptors antagonists, showcasing the compound's potential in pharmacological applications (Hirokawa, Horikawa, & Kato, 2000).
  • Medvedeva et al. (2010) studied the influence of various substituents in the benzene ring on the reactions of compounds containing this chemical structure, revealing its applications in the development of amidine derivatives and substituted pyridothienopyrimidines (Medvedeva et al., 2010).

Biological Activity and Applications

  • Azab et al. (2013) explored the synthesis of new heterocyclic compounds with a sulfonamido moiety, aiming to use them as antibacterial agents. This research showcases the potential biological activity and applications of compounds structurally related to the chemical (Azab, Youssef, & El-Bordany, 2013).
  • The work of Youssef et al. (2012) involved the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines, all of which are valuable for their biological activities. This research underscores the diverse potential applications of compounds with similar structures in the field of biochemistry and pharmacology (Youssef, Azab, & Youssef, 2012).

Properties

IUPAC Name

methyl 2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O5S2.ClH/c1-5-27-11-10-20-21(15-27)34-24(22(20)25(30)33-4)26-23(29)18-6-8-19(9-7-18)35(31,32)28-13-16(2)12-17(3)14-28;/h6-9,16-17H,5,10-15H2,1-4H3,(H,26,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFNGKGKLCGBFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(CC(C4)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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